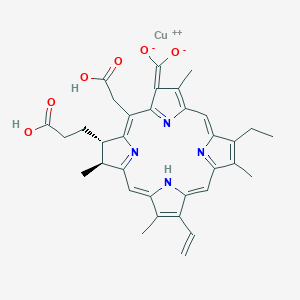![molecular formula C9H9NO3 B033767 N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide CAS No. 108536-24-9](/img/structure/B33767.png)
N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide, also known as piceatannol, is a natural polyphenolic compound found in various plants, including grape seeds, passion fruit, and rhubarb. Piceatannol has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide varies depending on the disease being studied. In cancer research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide induces apoptosis and cell cycle arrest by activating various signaling pathways, including the p53 pathway and the MAPK pathway. In diabetes research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide improves insulin sensitivity and glucose uptake by activating the AMPK pathway. In cardiovascular research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide reduces inflammation and oxidative stress by inhibiting the NF-κB pathway and activating the Nrf2 pathway.
Biochemische Und Physiologische Effekte
Piceatannol has various biochemical and physiological effects on the body. It has antioxidant properties, which help to reduce oxidative stress and inflammation. It also has anti-inflammatory properties, which help to reduce inflammation and prevent the development of various diseases. Piceatannol has been shown to improve insulin sensitivity and glucose uptake, thus preventing the development of diabetes. It also has anti-cancer properties, which help to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Piceatannol has several advantages for lab experiments. It is a natural compound, which makes it easy to obtain and study. It has been extensively studied for its potential therapeutic applications in various diseases, which provides a wealth of information for researchers. However, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide research. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective delivery methods to improve its bioavailability and solubility. Additionally, more studies are needed to fully understand the mechanism of action of N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide in various diseases.
Synthesemethoden
Piceatannol can be synthesized from resveratrol, a natural polyphenolic compound found in grapes and other plants. The synthesis involves the conversion of resveratrol to N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide using hydrochloric acid and formamide.
Wissenschaftliche Forschungsanwendungen
Piceatannol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to improve insulin sensitivity and glucose uptake. In cardiovascular research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to reduce inflammation and oxidative stress, thus preventing the development of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
108536-24-9 |
|---|---|
Produktname |
N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3- |
InChI-Schlüssel |
SIHZWGODIRRSRA-ARJAWSKDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)/C=C\NC=O)O |
SMILES |
C1=CC(=C(C=C1O)C=CNC=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)C=CNC=O)O |
Andere CAS-Nummern |
108536-24-9 |
Synonyme |
(Z)-N-[2-(2,5-Dihydroxyphenyl)ethenyl]-formamide (cis Erbstatin) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



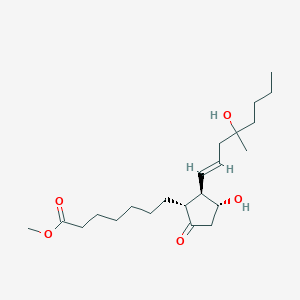
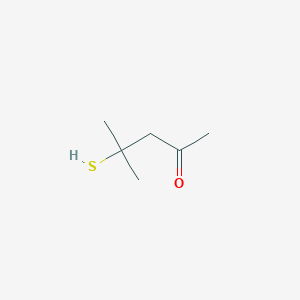
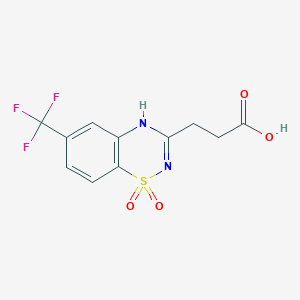
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
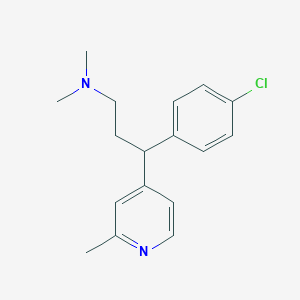
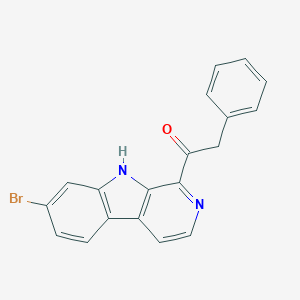
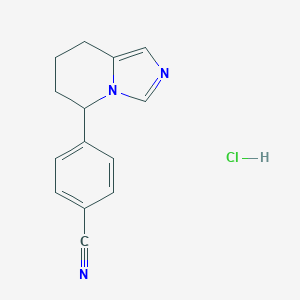
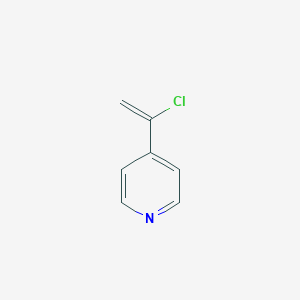
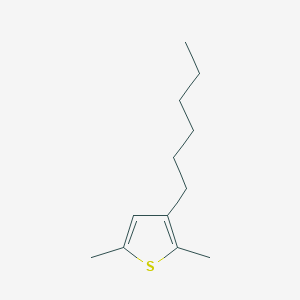
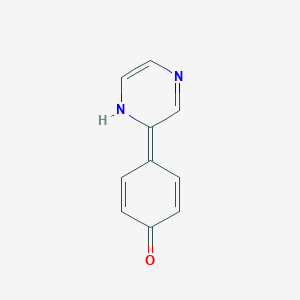
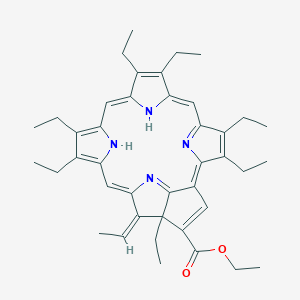
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
